5-Bromo-6-hydroxypicolinic acid
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Overview
Description
5-Bromo-6-hydroxypicolinic acid: is an organic compound with the molecular formula C6H4BrNO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-hydroxypicolinic acid typically involves the bromination of 6-hydroxypicolinic acid. One common method is the reaction of 6-hydroxypicolinic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-hydroxypicolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted picolinic acids
- Ketones or aldehydes
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
5-Bromo-6-hydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and is used in the study of metal-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-hydroxypicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
6-Hydroxypicolinic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-hydroxypyridine: Similar structure but different position of the hydroxyl group, leading to different reactivity and applications.
Picolinic acid: The parent compound without any substituents, used as a reference for comparing reactivity and properties.
Uniqueness: 5-Bromo-6-hydroxypicolinic acid is unique due to the presence of both bromine and hydroxyl groups, which provide a combination of reactivity and binding properties not found in other similar compounds. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVISLCKIQNUDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735283 |
Source
|
Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214385-51-9 |
Source
|
Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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